REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11](COCC[Si](C)(C)C)[N:10]=[C:9]2[O:23][CH3:24].C(N)CN.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[O:3]1[CH2:4][CH2:5][O:1][CH:2]1[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[O:23][CH3:24] |f:2.3|
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Name
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5-(1,3-dioxolan-2-yl)-3-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
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Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
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O1C(OCC1)C=1C=C2C(=NN(C2=CC1)COCC[Si](C)(C)C)OC
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Name
|
|
Quantity
|
805 mg
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
12.98 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.98 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heating
|
Type
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CUSTOM
|
Details
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The mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the aqueous layer was washed twice with ethyl acetate
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Type
|
WASH
|
Details
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The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining solid was purified by chromatography on silica gel (cyclohexane/ethyl acetate gradient)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=C2C(=NNC2=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |